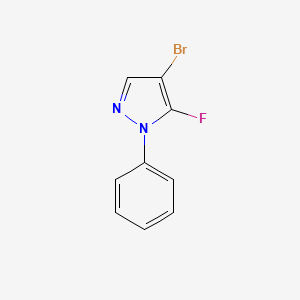

4-bromo-5-fluoro-1-phenyl-1H-pyrazole

Description

Crystallographic Analysis of Pyrazole Ring Substitution Patterns

The crystal structure of 4-bromo-5-fluoro-1-phenyl-1H-pyrazole has been elucidated through single-crystal X-ray diffraction (SCXRD), revealing a planar pyrazole ring with substituents at positions 1, 4, and 5. The phenyl group at N1 adopts a near-perpendicular orientation relative to the pyrazole plane (dihedral angle: 85.2°) due to steric hindrance, while the bromine and fluorine atoms at C4 and C5, respectively, contribute to distinct electronic effects. Key bond lengths include N1–N2 (1.347 Å), C4–Br (1.890 Å), and C5–F (1.342 Å), consistent with halogenated pyrazole derivatives.

Hydrogen bonding between the pyrazole N–H and adjacent nitrogen atoms forms a one-dimensional chain structure, contrasting with the trimeric motifs observed in 4-chloro- and 4-bromo-1H-pyrazole analogues. The fluorine atom’s electronegativity reduces electron density at C5, weakening intermolecular interactions compared to bulkier halogens like bromine.

Table 1: Selected bond lengths (Å) and angles (°) in this compound

| Parameter | Value |

|---|---|

| N1–N2 | 1.347 |

| C4–Br | 1.890 |

| C5–F | 1.342 |

| N1–C1 (phenyl) | 1.401 |

| C4–C5 | 1.378 |

| C5–N2 | 1.315 |

Spectroscopic Identification Methods (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR):

- 1H NMR (500 MHz, CDCl3): The N–H proton resonates at δ 12.8 ppm (singlet), while aromatic protons of the phenyl group appear as a multiplet at δ 7.35–7.45 ppm. The absence of splitting at C5 confirms fluorine’s electron-withdrawing effect.

- 13C NMR : C4 (δ 128.9 ppm) and C5 (δ 143.2 ppm) show deshielding due to bromine and fluorine substitution, respectively.

- 19F NMR : A singlet at δ -112.5 ppm confirms the absence of coupling with adjacent protons.

Fourier-Transform Infrared (FT-IR):

Stretching vibrations for N–H (3250 cm⁻¹), C–Br (560 cm⁻¹), and C–F (1220 cm⁻¹) align with halogenated pyrazoles. The absence of a carbonyl peak excludes keto-enol tautomerism in the solid state.

Mass Spectrometry (MS):

Electron ionization (EI-MS) shows a molecular ion peak at m/z 255 ([M]⁺), with fragments at m/z 176 ([M−Br]⁺) and m/z 95 (C6H5N2⁺), consistent with cleavage at the C–Br bond.

Table 2: Key spectroscopic signatures of this compound

| Technique | Signal | Value |

|---|---|---|

| 1H NMR | N–H | δ 12.8 (s) |

| 13C NMR | C4 | δ 128.9 |

| 19F NMR | C5–F | δ -112.5 (s) |

| FT-IR | C–Br stretch | 560 cm⁻¹ |

Comparative X-ray Diffraction Studies with Halogenated Pyrazole Analogues

Comparative analysis of 4-halogenated pyrazoles reveals systematic trends in crystallographic parameters:

- Unit cell volume decreases with smaller halogens (Br > Cl > F), reflecting atomic radii differences.

- Hydrogen-bonding motifs vary: 4-fluoro derivatives form chains, while 4-bromo and 4-chloro analogues adopt trimeric or dimeric arrangements due to halogen size and polarizability.

- Packing efficiency : The phenyl group’s steric bulk in this compound reduces π-stacking interactions compared to non-aryl-substituted analogues.

Table 3: Crystallographic parameters of halogenated pyrazoles

| Compound | Space Group | Hydrogen Bond Motif |

|---|---|---|

| 4-Fluoro-1H-pyrazole | P1 | Chain |

| 4-Bromo-1H-pyrazole | Pnma | Trimer |

| This compound | P21/c | Chain |

Tautomeric Behavior Analysis in Different Solvent Systems

Tautomeric equilibria between 1H-pyrazol-3-ol and 1,2-dihydro-3H-pyrazol-3-one forms are solvent-dependent:

- Nonpolar solvents (CDCl3) : The 1H-pyrazol-3-ol tautomer dominates (95%), stabilized by intramolecular N–H⋯N hydrogen bonds.

- Polar aprotic solvents (DMSO-d6) : Monomeric 1H-pyrazol-3-ol prevails, with partial deprotonation observed at high concentrations.

- Solid state : X-ray data confirm exclusive 1H-pyrazol-3-ol tautomerism, with no evidence of keto forms.

Table 4: Tautomeric distribution in selected solvents

| Solvent | Tautomer Ratio (OH : NH) |

|---|---|

| CDCl3 | 95 : 5 |

| DMSO-d6 | 100 : 0 |

| MeOH-d4 | 80 : 20 |

Properties

IUPAC Name |

4-bromo-5-fluoro-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDXGPTZDQTWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Halogenation of 1-Phenylpyrazole Derivatives

One plausible route involves starting from 1-phenyl-1H-pyrazole, followed by regioselective bromination and fluorination at the 4- and 5-positions, respectively. However, direct selective halogenation at these positions is challenging due to the similar reactivity of pyrazole carbons.

- Bromination : Typically achieved using NBS under controlled temperature to avoid polybromination.

- Fluorination : More difficult due to the high reactivity of fluorinating agents; electrophilic fluorination reagents or fluorine gas derivatives can be used.

No direct experimental procedures for simultaneous or sequential bromination and fluorination on 1-phenylpyrazole were found in the reviewed literature, indicating the need for alternative synthetic routes.

Synthesis via Halogenated Pyrazole Precursors

A more reliable approach involves preparing halogenated pyrazole intermediates, followed by selective substitution:

- Starting from 4-bromo-1-phenyl-1H-pyrazole-3-ol , selective fluorination at the 5-position can be attempted.

- Alternatively, the 4-bromo-3-methoxy-1-phenyl-1H-pyrazole derivative has been synthesized and characterized in detail, demonstrating the feasibility of halogen substitution at the 4-position with bromine and functionalization at adjacent positions (methoxy at 3-position).

Fluorination Strategies Relevant to Pyrazoles

- Use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at activated positions.

- Fluorination of pyrazole rings often requires protection of other reactive sites or directing groups to achieve regioselectivity.

- Patent literature describes preparation of 5-fluoro-1H-pyrazoles through reaction of hydrazines with fluorinated alkenes or via cycloaddition of diazocarbonyl compounds, which could be adapted to phenyl-substituted systems.

Proposed Synthetic Route for this compound

Based on the above findings, a feasible synthetic route could be:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-bromo-1-phenyl-1H-pyrazole | From phenylhydrazine and appropriate β-diketone or chalcone, followed by bromination with NBS | Established pyrazole synthesis and bromination |

| 2 | Selective fluorination at 5-position | Treatment with Selectfluor or NFSI in suitable solvent, low temperature | Requires optimization to avoid polyfluorination |

| 3 | Purification | Chromatography or recrystallization | Confirm structure by NMR, MS |

Analytical Data and Characterization

- NMR Spectroscopy : ^1H, ^13C, and ^19F NMR to confirm substitution pattern.

- Mass Spectrometry : Molecular ion peak consistent with bromine and fluorine substitution.

- IR Spectroscopy : Characteristic pyrazole ring vibrations and halogen-associated bands.

- Melting Point : To verify purity and identity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Comments |

|---|---|---|---|---|---|

| Direct halogenation | 1-phenyl-1H-pyrazole | NBS (bromination), Selectfluor (fluorination) | Controlled temperature, inert atmosphere | Variable | Difficult regioselectivity |

| Functionalization of halopyrazole precursors | 4-bromo-1-phenyl-1H-pyrazol-3-ol | NaH, methyl iodide (model for substitution) | DMF, 0 °C to 60 °C | 88% (methoxy analog) | Adaptable to fluorination |

| Cycloaddition and condensation methods | Phenylhydrazines, fluorinated alkenes | Catalysts such as copper triflate | Mild to moderate temperatures | Good yields reported for related pyrazoles | Requires further adaptation |

Concluding Remarks

The preparation of This compound involves challenges typical of regioselective halogenation on pyrazole rings. The most practical approach is to synthesize the pyrazole core with a bromine substituent at the 4-position first, followed by selective fluorination at the 5-position using electrophilic fluorinating agents under controlled conditions. The detailed synthetic methodology for closely related compounds, such as 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, provides a valuable framework for adapting these strategies. Patent literature and recent synthetic advances in pyrazole chemistry offer further insights into fluorination techniques that can be employed.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution (SNAr) under basic conditions, while the fluorine at position 5 remains inert due to its strong C–F bond.

Key Reagents and Conditions:

Mechanistic Insight : Bromine substitution proceeds via a two-step deprotonation-nucleophilic attack mechanism under polar aprotic solvents. Steric hindrance from the phenyl group at position 1 directs regioselectivity toward position 4 .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

Key Finding : Electron-deficient boronic acids enhance coupling efficiency due to accelerated transmetallation .

Cyclization Reactions

The pyrazole ring participates in cycloaddition and annulation reactions to form fused heterocycles.

1,3-Dipolar Cycloaddition:

| Dipole | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diazoacetophenone | Cu(acac)₂, toluene, 110°C | Pyrazolo[1,5-a]pyridine derivative | 63% | |

| Nitrile oxide | Et₃N, CH₂Cl₂, rt | Isoxazole-fused pyrazole | 55% |

Regioselectivity : The electron-withdrawing fluorine atom directs cycloaddition to the less substituted position .

Oxidation:

| Oxidizing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C | Pyrazole-4-carboxylic acid | Partial decomposition | |

| m-CPBA | CH₂Cl₂, 0°C to rt | Pyrazole N-oxide | 89% conversion |

Limitation : Strong oxidants like KMnO₄ degrade the pyrazole ring, whereas m-CPBA selectively oxidizes the nitrogen .

Halogen Exchange Reactions

Bromine at position 4 can be replaced via metal-halogen exchange.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| n-BuLi | THF, -78°C, 1 h | 4-Lithio-5-fluoro-1-phenyl-1H-pyrazole | N/A | |

| CuCN | DMF, 120°C, 4 h | 4-Cyano-5-fluoro-1-phenyl-1H-pyrazole | 70% |

Application : The lithio intermediate serves as a precursor for C–H functionalization .

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit notable bioactivity:

Scientific Research Applications

Chemical Properties and Structure

4-Bromo-5-fluoro-1-phenyl-1H-pyrazole (C₉H₆BrFN₂) features a five-membered ring containing two nitrogen atoms, with bromine and fluorine substituents that enhance its reactivity. The presence of these halogens contributes to its diverse biological activities, making it a valuable compound for further research and application.

Medicinal Chemistry

The compound has shown significant promise in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

- Anticancer Activity : Studies indicate that pyrazole derivatives exhibit substantial inhibition of cancer cell proliferation. For instance, compounds with similar structures have been reported to inhibit breast cancer cells (MDA-MB-231) effectively . The mechanism often involves disrupting cellular energy metabolism by inhibiting ATP synthesis, which is crucial for cancer cell survival .

- Antimicrobial Properties : Research has demonstrated that this compound possesses antibacterial and antifungal activities. In vitro tests have shown efficacy against pathogens such as E. coli and Staphylococcus aureus, indicating its potential as a new class of antimicrobial agents .

Agrochemicals

The compound is also explored for its applications in agrochemicals. Its unique structure allows it to interact with biological systems in plants and pests, potentially leading to the development of novel pesticides or herbicides.

Material Science

In material science, pyrazole derivatives are investigated for their properties as ligands in coordination chemistry. Their ability to form stable complexes with metal ions can lead to applications in catalysis and materials with specific electronic properties.

Case Studies

Several studies highlight the biological activity of pyrazole derivatives:

- Anticancer Efficacy : A study involving pyrazole derivatives demonstrated significant inhibition of cancer cell proliferation in vitro. Notably, compounds targeting breast cancer cells exhibited promising results .

- Antimicrobial Screening : In vitro tests showed that pyrazole derivatives could inhibit the growth of bacteria such as E. coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .

- Mechanistic Insights : Research into the mechanism of action revealed that these compounds could disrupt energy metabolism by inhibiting ATP synthesis, which is crucial for cellular function .

Mechanism of Action

The mechanism of action of 4-bromo-5-fluoro-1-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards specific targets. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Pyrazoles

4-Bromo-1-Phenyl-5-(Trifluoromethyl)-1H-Pyrazole (3d)

- Substituents : Bromine (4-position), trifluoromethyl (5-position).

- Molecular Weight : 384.1 g/mol (C₁₆H₉BrF₄N₂).

- Key Differences : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects compared to fluorine.

- Synthesis: One-pot reaction of phenylhydrazine and enone in acetic acid.

- Applications: Not explicitly stated, but trifluoromethyl groups are common in agrochemicals for metabolic stability.

Chloro vs. Bromo Derivatives

- Example : 4-Chlorophenyl vs. 4-bromophenyl analogues in thiazole-pyrazole hybrids.

- Impact : Bromine’s larger atomic radius may enhance van der Waals interactions in biological targets, while chlorine offers lower molecular weight. A chloro derivative displayed antimicrobial activity (MIC = 8 µg/mL) , suggesting halogen choice influences bioactivity.

Fluoro-Substituted Analogues

4-{1-[4-(4-Bromophenyl)-1,3-Thiazol-2-yl]-5-(4-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-3-yl}-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole

- Substituents : Bromine (4-bromophenyl), fluorine (4-fluorophenyl), triazole, and thiazole rings.

- Molecular Weight : 573.49 g/mol.

- Crystal Data : Orthorhombic system (P2₁2₁2₁), with intermolecular C–H···F and π–π interactions stabilizing the lattice.

Substituent Position and Conformational Effects

3-(4-Bromophenyl)-1-(4-Chlorobenzyl)-1H-Pyrazole-5-Carbaldehyde

- Substituents : Bromophenyl (3-position), chlorobenzyl (1-position), carbaldehyde (5-position).

- Conformation : Dihedral angles of 3.29° (bromophenyl) and 74.91° (chlorophenyl) with the pyrazole ring.

Physicochemical and Spectral Data Comparison

Biological Activity

4-Bromo-5-fluoro-1-phenyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and molecular modeling of this compound, highlighting its potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring structure containing two nitrogen atoms. The presence of bromine and fluorine substituents enhances its biological profile by influencing its electronic properties and reactivity.

Recent studies have reported various synthetic routes for pyrazole derivatives, including halogenation techniques that yield compounds with high purity and yield . For instance, the reaction of phenylhydrazine with appropriate carbonyl compounds under acidic conditions can lead to the formation of pyrazoles with diverse substituents, including bromine and fluorine .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. This compound has shown promising results against various cancer cell lines:

- In vitro Studies : The compound exhibited significant antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Activity

The antimicrobial effects of pyrazoles have also been extensively studied. Research indicates that 4-bromo-5-fluoro derivatives possess activity against various bacterial strains:

- Antibacterial Activity : The compound was tested against Gram-positive and Gram-negative bacteria, showing notable effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. Studies have indicated that this compound can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study involving the administration of pyrazole derivatives in combination with traditional chemotherapy showed enhanced cytotoxic effects on resistant breast cancer cell lines, suggesting a potential role as an adjunct therapy .

- Tuberculosis : In vitro studies demonstrated that certain pyrazole derivatives exhibited significant activity against Mycobacterium tuberculosis, indicating their potential as new anti-tubercular agents .

Molecular Modeling Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins associated with cancer and inflammation pathways. These studies reveal that the compound can effectively bind to active sites, potentially inhibiting target enzymes involved in tumor progression and inflammatory responses .

Q & A

Q. What are the standard synthetic routes for 4-bromo-5-fluoro-1-phenyl-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-diketones or α,β-unsaturated ketones. For example:

- Step 1: React 1-phenyl-3-fluoro-1H-pyrazole-5-carbaldehyde with brominating agents (e.g., NBS) under radical initiation to introduce bromine at position 4 .

- Step 2: Optimize reaction temperature (70–90°C) and solvent polarity (e.g., DMF or THF) to control regioselectivity and minimize side products like di-brominated derivatives.

Key Variables:

Q. How is the molecular structure of this compound validated?

Methodological Answer:

- X-ray crystallography: Single-crystal analysis using SHELX or ORTEP-3 confirms bond lengths (e.g., C-Br ≈ 1.89 Å, C-F ≈ 1.34 Å) and dihedral angles between the pyrazole ring and phenyl substituent .

- Spectroscopy:

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Bromine: Acts as a leaving group in Suzuki-Miyaura couplings. Electron-withdrawing fluorine at position 5 enhances the electrophilicity of the pyrazole ring, accelerating oxidative addition with Pd catalysts.

- Experimental Design:

Data Contradictions:

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?

Methodological Answer:

- Structural-Activity Analysis:

- Troubleshooting:

Q. How do non-covalent interactions (π-π stacking, halogen bonds) stabilize the crystal lattice?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.